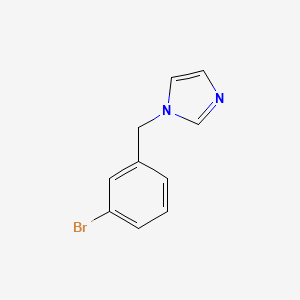

1-(3-Bromobenzyl)-1H-imidazole

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-[(3-bromophenyl)methyl]imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c11-10-3-1-2-9(6-10)7-13-5-4-12-8-13/h1-6,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGYZLOIBJCHCTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CN2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00436926 | |

| Record name | 1-(3-Bromobenzyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72459-47-3 | |

| Record name | 1-(3-Bromobenzyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(3-Bromobenzyl)-1H-imidazole (CAS 72459-47-3): Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-(3-Bromobenzyl)-1H-imidazole, a heterocyclic compound belonging to the versatile imidazole class. While specific research on this particular molecule is limited in publicly available literature, this document leverages extensive data on the broader family of imidazole derivatives to offer insights into its potential properties and applications. By examining the well-established synthesis routes, biological activities, and structure-activity relationships of related compounds, we can construct a scientifically grounded framework for researchers interested in exploring the potential of 1-(3-Bromobenzyl)-1H-imidazole.

Core Physicochemical and Safety Profile

1-(3-Bromobenzyl)-1H-imidazole is an off-white solid at room temperature.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 72459-47-3 | [1] |

| Molecular Formula | C₁₀H₉BrN₂ | [1] |

| Molecular Weight | 237.1 g/mol | [1] |

| Appearance | Off-white solid | [1] |

| Melting Point | 62 - 70 °C | [1] |

| Solubility | Soluble in water | [1] |

Safety and Handling: This compound is classified as acutely toxic via oral, dermal, and inhalation routes (Category 4).[1] It is also a skin and serious eye irritant (Category 2) and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, please refer to the Safety Data Sheet (SDS).

Synthesis and Characterization

Proposed Synthetic Protocol:

-

Dissolution: Dissolve imidazole in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile in a round-bottom flask.

-

Deprotonation: Add a slight molar excess of a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to the solution at room temperature. The reaction mixture is typically stirred for 30-60 minutes to allow for the deprotonation of the imidazole nitrogen.

-

Alkylation: Slowly add an equimolar amount of 1-bromo-3-(bromomethyl)benzene (3-bromobenzyl bromide) to the reaction mixture.

-

Reaction: The reaction is then stirred at room temperature or gently heated (e.g., to 50-60 °C) for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent like ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Caption: Proposed synthesis workflow for 1-(3-Bromobenzyl)-1H-imidazole.

Characterization:

The structure of the synthesized compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the connectivity of protons and carbons.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Potential Biological Activities and Mechanism of Action

The imidazole ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs.[2] Derivatives of imidazole have demonstrated a wide array of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[2]

Antifungal Potential:

A prominent class of imidazole-containing drugs are the azole antifungals (e.g., clotrimazole, miconazole). These agents act by inhibiting the enzyme lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3] The inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and inhibiting fungal growth.[3] It is plausible that 1-(3-Bromobenzyl)-1H-imidazole could exhibit similar antifungal activity due to the presence of the core imidazole moiety. The benzyl substituent is a common feature in many azole antifungals.

Caption: Hypothesized mechanism of antifungal action via inhibition of the ergosterol biosynthesis pathway.

Structure-Activity Relationship (SAR) Considerations:

The biological activity of imidazole derivatives is highly dependent on the nature and position of their substituents.[2]

-

N-1 Substituent: The benzyl group at the N-1 position is crucial for the activity of many antifungal imidazoles, as it often interacts with the active site of the target enzyme.

-

Aromatic Ring Substitution: The bromine atom on the benzyl ring introduces both steric bulk and electronic effects. Halogen substituents are common in potent azole antifungals and can influence binding affinity and metabolic stability.[4] The meta position of the bromine in 1-(3-Bromobenzyl)-1H-imidazole would orient it in a specific region of a potential binding pocket, which could be favorable or unfavorable for activity compared to ortho or para isomers.

Experimental Protocols for Biological Evaluation

To investigate the potential antifungal properties of 1-(3-Bromobenzyl)-1H-imidazole, a standard in vitro susceptibility test can be performed. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol: Antifungal Susceptibility Testing by Broth Microdilution

-

Preparation of Stock Solution: Prepare a stock solution of 1-(3-Bromobenzyl)-1H-imidazole in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10 mg/mL).

-

Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial twofold dilutions of the compound in a suitable fungal growth medium (e.g., RPMI-1640). The final concentrations should typically range from 0.03 to 128 µg/mL.

-

Inoculum Preparation: Prepare a standardized inoculum of the test fungus (e.g., Candida albicans, Aspergillus fumigatus) according to established protocols (e.g., CLSI guidelines).

-

Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include a positive control (fungus in medium without the compound) and a negative control (medium only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35 °C) for 24-48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control. This can be assessed visually or by measuring the optical density at a specific wavelength.

Caption: Workflow for antifungal susceptibility testing using the broth microdilution method.

Future Research Directions

Given the rich pharmacology of the imidazole scaffold, 1-(3-Bromobenzyl)-1H-imidazole represents a chemical entity with unexplored potential. Future research could focus on:

-

Broad-Spectrum Biological Screening: Evaluating the compound against a wide range of biological targets, including various fungal and bacterial strains, cancer cell lines, and key enzymes involved in inflammation.

-

Mechanism of Action Studies: If activity is identified, subsequent studies should aim to elucidate the specific molecular mechanism.

-

SAR Studies: Synthesizing and testing analogues with different substituents on the benzyl ring and at other positions of the imidazole core to develop a structure-activity relationship and optimize for potency and selectivity.

-

In Vivo Efficacy and Toxicity: Promising candidates from in vitro studies should be advanced to animal models to assess their efficacy and safety profiles.

References

-

Journal of Pharma Insights and Research. (2025). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. [Link]

-

Fathimoghadam, F., et al. (2012). Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives. DARU Journal of Pharmaceutical Sciences. [Link]

-

Katti, S. A., et al. (2016). DESIGN, SYNTHESIS AND ANTIFUNGAL ACTIVITY OF SOME BENZYL BENZIMIDAZOLE DERIVATIVES. Pharmacophore. [Link]

-

Goodarzi, M., et al. (2013). Quantitative Structure-activity Relationships of Imidazole-containing Farnesyltransferase Inhibitors Using Different Chemometric Methods. Iranian Journal of Pharmaceutical Research. [Link]

-

Journal of Pharma Insights and Research. (2025). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 1-(3-Bromobenzyl)-1H-imidazole

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility and chemical stability of 1-(3-Bromobenzyl)-1H-imidazole, a key heterocyclic compound with potential applications in pharmaceutical and materials science. As a Senior Application Scientist, my objective is to move beyond mere data reporting and provide a deep, mechanistic understanding of why certain experimental choices are made. This document outlines robust, self-validating protocols for solubility assessment across a range of pharmaceutically relevant solvents and for a comprehensive forced degradation study compliant with modern regulatory expectations. All methodologies are grounded in established scientific principles and supported by authoritative references, ensuring that researchers, scientists, and drug development professionals can confidently apply these techniques to accelerate their research and development programs.

Introduction: The Scientific Imperative for Characterization

1-(3-Bromobenzyl)-1H-imidazole belongs to a class of N-substituted imidazole derivatives that are prevalent scaffolds in medicinal chemistry and serve as crucial precursors for N-heterocyclic carbenes (NHCs). The imidazole ring is a fundamental component of many bioactive molecules, including natural products and synthetic drugs[1]. The addition of a bromobenzyl moiety introduces a combination of lipophilicity and a potential site for further chemical modification, making its physicochemical properties of paramount importance for any downstream application.

Understanding the solubility and stability of a molecule is not a perfunctory exercise; it is the foundation upon which successful drug development is built.

-

Solubility dictates bioavailability, dictates the feasibility of formulation strategies, and influences the choice of solvents for synthesis and purification. A poorly soluble compound presents significant, often insurmountable, challenges in achieving therapeutic efficacy.

-

Stability determines a compound's shelf-life, its degradation pathways, and the potential for toxic degradants to form. A thorough understanding of a molecule's liabilities under various stress conditions is a non-negotiable regulatory requirement and a cornerstone of patient safety[2][3].

This guide provides the strategic and tactical details necessary to build a complete physicochemical profile of 1-(3-Bromobenzyl)-1H-imidazole.

Solubility Profile: Beyond a Single Number

The solubility of 1-(3-Bromobenzyl)-1H-imidazole is governed by the interplay between its polar imidazole head and its more nonpolar bromobenzyl tail. The imidazole ring itself is highly polar and water-soluble, capable of acting as both a hydrogen bond donor and acceptor[1][4]. Conversely, the bromobenzyl group is lipophilic. This amphipathic nature suggests that its solubility will be highly dependent on the solvent system.

Rationale for Solvent Selection

To build a comprehensive profile, we must probe the molecule's behavior across a spectrum of solvent polarities and functionalities. The chosen solvents are representative of those commonly encountered in synthesis, purification, formulation, and biological testing.

-

Aqueous Media (Buffers): Essential for predicting behavior in physiological environments. Testing at pH 2.0, 7.4, and 9.0 is critical, as the basic nitrogen on the imidazole ring (pKa of the conjugate acid is ~7) will be protonated at low pH, potentially increasing aqueous solubility.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Capable of hydrogen bonding, these solvents are common in formulations and recrystallization procedures.

-

Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): High-dipole moment solvents that are excellent for solubilizing a wide range of compounds for high-throughput screening and analytical testing[5].

-

Low-Polarity/Nonpolar Solvents (e.g., Dichloromethane, Ethyl Acetate): Relevant for synthetic workups, extractions, and chromatographic purification.

Experimental Protocol: Equilibrium Shake-Flask Method

This method is the gold standard for determining thermodynamic solubility. Its trustworthiness lies in its simplicity and direct measurement of a saturated solution in equilibrium.

Methodology:

-

Preparation: Add an excess amount of 1-(3-Bromobenzyl)-1H-imidazole (e.g., 10-20 mg, accurately weighed) to a 2 mL glass vial. The key is to ensure solid material remains after equilibrium is reached.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the selected solvent to the vial.

-

Equilibration: Seal the vials and place them in a shaker or rotator set to a constant temperature (typically 25 °C) for 24-48 hours. This duration is chosen to ensure thermodynamic equilibrium is achieved. A preliminary time-point study (e.g., sampling at 12, 24, 36, 48 hours) can be run to validate that equilibrium is reached by 24 hours.

-

Phase Separation: Allow the vials to stand for at least 1 hour to let undissolved solid settle. Centrifuge the vials (e.g., 10,000 rpm for 15 minutes) to pellet any suspended particles.

-

Sampling & Dilution: Carefully withdraw an aliquot of the supernatant, avoiding any solid material. Perform an immediate and accurate dilution with a suitable mobile phase or solvent to prevent precipitation and bring the concentration into the quantifiable range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated, stability-indicating HPLC-UV method (as described in Section 3.3). Calculate the original concentration in the supernatant based on the dilution factor and a standard calibration curve.

Data Presentation: Illustrative Solubility of 1-(3-Bromobenzyl)-1H-imidazole

The following table presents a realistic, though illustrative, solubility profile based on the compound's structure. Actual experimental values are required for definitive characterization.

| Solvent System | Polarity Index | Type | Expected Solubility (mg/mL) | Rationale / Remarks |

| 0.1 M HCl (pH ~1) | 10.2 | Aqueous, Acidic | > 50 | Protonation of the imidazole nitrogen leads to the formation of a highly polar salt. |

| Phosphate Buffer (pH 7.4) | 10.2 | Aqueous, Neutral | 1 - 5 | Limited aqueous solubility due to the lipophilic bromobenzyl group. |

| Borate Buffer (pH 9.0) | 10.2 | Aqueous, Basic | < 1 | The compound is in its neutral, less polar form. |

| Methanol | 5.1 | Polar Protic | > 100 | Excellent solubility due to polarity and H-bonding capacity. |

| Ethanol | 4.3 | Polar Protic | > 100 | Similar to methanol, widely used in formulations. |

| Acetonitrile (ACN) | 5.8 | Polar Aprotic | 20 - 50 | Good solubility; often used in synthesis and HPLC mobile phases[6][7]. |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Polar Aprotic | > 200 | High solubilizing power, common for stock solutions in biological assays[5]. |

| Dichloromethane (DCM) | 3.1 | Slightly Polar | > 100 | The lipophilic tail drives solubility in chlorinated solvents. |

| Ethyl Acetate | 4.4 | Slightly Polar | < 1 | Often used as an anti-solvent or for washing during purification[8]. |

| Diethyl Ether | 2.8 | Nonpolar | < 0.1 | Used to precipitate the compound from more polar solutions[6][7]. |

Workflow for Solubility Determination

Caption: Workflow for the equilibrium shake-flask solubility protocol.

Chemical Stability Profile: Probing Molecular Liabilities

A forced degradation or "stress testing" study is an essential component of drug development that provides deep insights into the intrinsic stability of a molecule[2]. By subjecting the compound to conditions more severe than those it would typically encounter, we can rapidly identify potential degradation pathways and develop analytical methods capable of resolving the parent compound from any degradants. The imidazole moiety is known to be susceptible to specific degradation mechanisms, particularly oxidation and basic hydrolysis[9].

Experimental Protocol: Forced Degradation Studies

General Procedure: Prepare stock solutions of 1-(3-Bromobenzyl)-1H-imidazole (e.g., 1 mg/mL) in a suitable solvent like a 50:50 acetonitrile:water mixture. For each condition, transfer an aliquot to a separate vial for stressing. A control sample, protected from stress conditions, should be analyzed alongside the stressed samples. The goal is to achieve 5-20% degradation, which is sufficient to demonstrate the method's resolving power without being overly destructive.

Methodologies:

-

Acid Hydrolysis:

-

Condition: Add 0.1 M HCl to the sample solution.

-

Execution: Heat at 60-80 °C for 24-48 hours.

-

Causality: This tests for lability under acidic conditions. While the imidazole ring is generally stable to acid, other functional groups that could be present in more complex analogs might not be.

-

-

Base Hydrolysis:

-

Condition: Add 0.1 M NaOH to the sample solution.

-

Execution: Keep at room temperature or heat gently (e.g., 40 °C) for 12-24 hours.

-

Causality: The imidazole ring can be susceptible to base-mediated degradation or autoxidation[9]. This is a critical stress test for this class of compounds.

-

-

Oxidative Degradation:

-

Condition: Add 3% hydrogen peroxide (H₂O₂) to the sample solution.

-

Execution: Keep at room temperature for 24 hours, protected from light.

-

Causality: The electron-rich imidazole ring is a known target for oxidative attack, which can lead to ring-opening or other modifications[9]. This is a key liability to investigate.

-

-

Thermal Degradation:

-

Condition: Store the sample as a solid powder and in solution.

-

Execution: Heat in an oven at 80 °C for 72 hours.

-

Causality: This assesses the intrinsic thermal stability of the molecule in both the solid and solution states.

-

-

Photolytic Degradation:

-

Condition: Expose the solution to a light source conforming to ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter).

-

Execution: A parallel control sample should be wrapped in aluminum foil.

-

Causality: Aromatic and heterocyclic systems can absorb UV radiation, leading to photochemical degradation pathways[9].

-

Analytical Methodology: Stability-Indicating HPLC-UV

The cornerstone of a stability study is the analytical method used to evaluate it. A "stability-indicating" method is one that can accurately and selectively quantify the decrease in the concentration of the active compound, separating its peak from all potential degradants and excipients[10][11]. Reverse-phase HPLC is the workhorse for this application.

Illustrative HPLC Method Parameters:

-

Column: C18 stationary phase (e.g., Waters Symmetry C18, 250 x 4.6 mm, 5 µm). A C18 column is chosen for its versatility in retaining and separating moderately polar to nonpolar compounds.

-

Mobile Phase A: 0.1% Formic Acid in Water. (Provides a controlled pH and good peak shape).

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution: A gradient (e.g., 10% to 90% B over 20 minutes) is essential. This is a self-validating choice, as the wide polarity range ensures that both early-eluting (polar) and late-eluting (nonpolar) degradants are separated from the parent peak.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C. (Ensures reproducible retention times).

-

Detection: UV at 210 nm or 220 nm. Imidazole rings typically have a UV absorbance around 206-210 nm[1]. A photodiode array (PDA) detector is highly recommended to assess peak purity.

Data Presentation: Summary of Forced Degradation Results

| Stress Condition | Reagent / Parameters | Duration | % Degradation | No. of Degradants | Observations / Potential Pathway |

| Control | No Stress | 48 h | < 1% | 0 | The compound is stable under normal analytical conditions. |

| Acid Hydrolysis | 0.1 M HCl, 80 °C | 48 h | ~2% | 1 (minor) | Generally stable to acid. Minimal degradation observed. |

| Base Hydrolysis | 0.1 M NaOH, 40 °C | 24 h | ~15% | 2 | Significant degradation. Suggests susceptibility to base-catalyzed reactions. |

| Oxidation | 3% H₂O₂, RT | 24 h | ~18% | 3 | Highly susceptible to oxidation, consistent with known imidazole chemistry[9]. |

| Thermal (Solid) | 80 °C | 72 h | < 1% | 0 | The solid form of the compound is thermally stable. |

| Thermal (Solution) | 80 °C | 72 h | ~5% | 1 | Minor thermal degradation occurs in solution. |

| Photolysis | ICH Q1B | - | ~12% | 2 | The compound is photolabile, likely due to the aromatic systems absorbing UV energy. |

Workflow for Stability Indicating Method Development

Caption: Workflow for a forced degradation study and HPLC method validation.

Conclusion and Forward Outlook

This guide establishes a robust, scientifically-grounded framework for the comprehensive characterization of 1-(3-Bromobenzyl)-1H-imidazole. Based on its structure and the behavior of related compounds, it is predicted to be a molecule with high solubility in polar organic solvents like DMSO and alcohols, but limited solubility in neutral aqueous media. Its stability profile is likely dominated by liabilities toward oxidation and photolysis, with moderate susceptibility to basic hydrolysis.

The protocols detailed herein are designed to be self-validating and provide the high-quality data required by researchers in medicinal chemistry and drug development. By understanding the "why" behind each experimental choice, scientists can not only generate reliable data but also intelligently troubleshoot and adapt these methodologies for novel compounds, ultimately accelerating the path from discovery to application.

References

-

ACS Publications. (2026). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega. [Link]

-

Dong, J.-Y., & You, T.-P. (2011). 3-(2-Bromobenzyl)-1-methyl-1H-imidazol-3-ium bromide. Acta Crystallographica Section E: Structure Reports Online, E67, o1568. [Link]

-

Wikipedia. (n.d.). Imidazole. Retrieved January 25, 2026. [Link]

-

MDPI. (2024). Synthesis of Hybrid Molecules with Imidazole-1,3,4-thiadiazole Core and Evaluation of Biological Activity on Trypanosoma cruzi and Leishmania donovani. Molecules. [Link]

-

ResearchGate. (2024). A Practical Synthesis of 1-[3-(Trimethoxysilyl)propyl]-1H-imidazole. [Link]

-

Institute of Metallophysics, NAS of Ukraine. (n.d.). Synthesis and Characterization of the New Imidazole-Derivative Salts' Nanoparticles and Studying of Its Biological Activity. Metallofizika i Noveishie Tekhnologii. [Link]

-

PubChem. (2007). 1-(3-Bromopropyl)-1H-imidazole. National Center for Biotechnology Information. [Link]

-

National Institutes of Health. (2011). 3-(2-Bromobenzyl)-1-methyl-1H-imidazol-3-ium bromide. [Link]

- Google Patents. (n.d.).

-

PubMed. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences. [Link]

-

National Institutes of Health. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules. [Link]

-

PubMed. (2009). Synthesis and stability in biological media of 1H-imidazole-1-carboxylates of ROS203, an antagonist of the histamine H3 receptor. Bioorganic & Medicinal Chemistry. [Link]

-

Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. [Link]

-

Research Journal of Pharmacy and Technology. (n.d.). Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection. [Link]

-

ScienceOpen. (2024). Stability Indicating RP-HPLC Method for the Estimation of Impurities in Esomeprazole Gastro-Resistant Tablets by AQbD Approach. [Link]

-

MDPI. (n.d.). Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids. Pharmaceuticals. [Link]

-

ResearchGate. (2011). A validated stability indicating HPLC method for the determination of process-related impurities in pantoprazole bulk drug and formulations. [Link]

-

OPUS. (2025). Analytical Methods. [Link]

-

Journal of Pharmaceutical and Biomedical Analysis. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. [Link]

-

International Journal of Pharmaceutical Sciences and Research. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

-

PharmaTutor. (2013). IMIDAZOLE: SYNTHESIS, PROPERTIES AND BIOLOGICAL ACTIVITY. [Link]

Sources

- 1. Imidazole - Wikipedia [en.wikipedia.org]

- 2. ajrconline.org [ajrconline.org]

- 3. ajpsonline.com [ajpsonline.com]

- 4. pharmatutor.org [pharmatutor.org]

- 5. mdpi.com [mdpi.com]

- 6. scienceopen.com [scienceopen.com]

- 7. 3-(2-Bromobenzyl)-1-methyl-1H-imidazol-3-ium bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scienceopen.com [scienceopen.com]

- 11. researchgate.net [researchgate.net]

Review of patents involving 1-(3-Bromobenzyl)-1H-imidazole

An In-Depth Technical Guide to the Patent Landscape and Application of the 1-(3-Bromobenzyl)-1H-imidazole Scaffold

Introduction

The imidazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets through hydrogen bonding, metal coordination, and hydrophobic interactions. When incorporated into the N-benzyl imidazole framework, its therapeutic potential is significantly broadened. This guide focuses specifically on the 1-(3-bromobenzyl)-1H-imidazole core, a versatile chemical intermediate whose true value lies in the strategic placement of the bromine atom. This halogen serves as a highly functional chemical handle, enabling chemists to employ powerful synthetic reactions, such as palladium-catalyzed cross-coupling, to build molecular complexity and fine-tune pharmacological activity.

This document, intended for researchers, scientists, and drug development professionals, provides a comprehensive review of the patent landscape involving this scaffold. It delves into the synthesis, mechanisms of action, and key therapeutic applications of derivative compounds, offering field-proven insights into why this specific structural motif is a recurring feature in the quest for novel therapeutics.

Patent Landscape Analysis

The 1-(3-bromobenzyl)-1H-imidazole moiety is rarely the final patented product but rather a critical building block for creating more complex and potent active pharmaceutical ingredients (APIs). An analysis of the patent literature reveals its application across a diverse range of diseases, underscoring its versatility as a starting point for drug discovery programs.

| Patent / Application | Assignee/Applicant | Therapeutic Area | Core Application/Mechanism |

| US7342118B2 [1][2] | Not specified | Neurodegenerative Disorders | Derivatives are designed to inhibit the production of Aβ-peptides, targeting Alzheimer's disease.[1][2] |

| EP2095819A1 [3] | Not specified | Cardiovascular Disease | Used to create N-benzyl imidazole derivatives that act as aldosterone synthase inhibitors for treating congestive heart failure.[3] |

| US4154738A [4] | Not specified | Infectious Diseases | Forms the basis for novel 1,3-dioxolane-substituted imidazoles with antifungal and antibacterial properties.[4] |

| EP2913330A1 [5] | Not specified | Infectious Diseases | Leads to compounds that inhibit the DltA enzyme in Gram-positive bacteria, acting as antivirulence agents.[5] |

| Boehringer Ingelheim Patents (e.g., US6432995) [6] | Boehringer Ingelheim | Inflammatory Diseases | Serves as an intermediate for aromatic heterocyclic compounds that inhibit cytokine production (e.g., IL-1, TNF).[6] |

| EP0072615A1 [7] | Not specified | Cardiovascular Disease | Used in the synthesis of substituted imidazole derivatives with antihypertensive properties.[7] |

Core Chemistry: Synthesis and Strategic Utility

The primary value of 1-(3-bromobenzyl)-1H-imidazole in drug development is its role as a functionalized intermediate. Its synthesis is straightforward, and the resulting product is primed for extensive diversification.

Experimental Protocol: Synthesis of 1-(3-Bromobenzyl)-1H-imidazole

This protocol describes a standard method for the N-alkylation of imidazole.

Objective: To synthesize 1-(3-bromobenzyl)-1H-imidazole from imidazole and 3-bromobenzyl bromide.

Materials:

-

Imidazole

-

3-Bromobenzyl bromide

-

Sodium hydride (NaH) or a suitable base (e.g., potassium carbonate)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve imidazole (1.0 eq) in anhydrous DMF.

-

Deprotonation: Cool the solution to 0°C using an ice bath. Add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise. Causality Note: This step deprotonates the imidazole ring, creating a potent nucleophile (the imidazolide anion) that is necessary for the subsequent alkylation reaction. Using a strong base like NaH ensures complete deprotonation, driving the reaction to completion.

-

Alkylation: Stir the mixture at 0°C for 30 minutes. Then, add a solution of 3-bromobenzyl bromide (1.05 eq) in anhydrous DMF dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Work-up: Quench the reaction by carefully adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water and then brine. Causality Note: The water wash removes residual DMF, while the brine wash helps to remove dissolved water from the organic layer, facilitating drying.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil via silica gel column chromatography to yield the pure 1-(3-bromobenzyl)-1H-imidazole product.

Strategic Utility as a Scaffold

The bromine atom on the benzyl ring is the key to the scaffold's utility. It is an excellent leaving group and a prime participant in cross-coupling reactions, allowing for the attachment of various other molecular fragments to build a library of diverse compounds for screening.

Key Therapeutic Applications & Mechanisms of Action

Derivatives built upon the 1-(3-bromobenzyl)-1H-imidazole scaffold have been patented for their potential to modulate critical biological pathways.

Neurodegenerative Disorders: Targeting Aβ-Peptide Production

A significant area of application is in the treatment of Alzheimer's disease. Patent US7342118B2 describes imidazole compounds designed to inhibit the production of amyloid-beta (Aβ) peptides.[1] These peptides are the primary component of the amyloid plaques found in the brains of Alzheimer's patients.

Mechanism: Aβ-peptides are generated by the sequential cleavage of the Amyloid Precursor Protein (APP) by two enzymes: β-secretase (BACE1) and γ-secretase. The patented imidazole derivatives are proposed to modulate the activity of one or both of these secretases, thereby reducing the production of neurotoxic Aβ peptides, particularly the aggregation-prone Aβ42 species.

Sources

- 1. US7342118B2 - Imidazole compounds for the treatment of neurodegenerative disorders - Google Patents [patents.google.com]

- 2. Imidazole compounds for the treatment of neurodegenerative disorders - Patent US-7342118-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. EP2095819A1 - N-benzyl imidazole derivatives and their use as aldosterone synthase inhibitors - Google Patents [patents.google.com]

- 4. US4154738A - Imidazole derivatives and intermediates in their preparation - Google Patents [patents.google.com]

- 5. EP2913330A1 - Condensed derivatives of imidazole useful as pharmaceuticals - Google Patents [patents.google.com]

- 6. patents.justia.com [patents.justia.com]

- 7. EP0072615A1 - Substituted imidazole derivatives and their preparation and use - Google Patents [patents.google.com]

The Benzyl-Imidazole Scaffold in Marine Natural Products: A Technical Guide for Drug Discovery

Foreword: The Privileged Scaffold in Nature's Marine Pharmacy

The benzyl-imidazole moiety, a deceptively simple fusion of a benzene and an imidazole ring, represents what medicinal chemists refer to as a "privileged scaffold." This is not a term of casual praise; it is a technical designation for a molecular framework that can bind to multiple, unrelated biological targets with high affinity, thereby serving as a versatile template for drug development. While synthetic chemists have extensively explored this scaffold, nature, particularly within the chemically rich and competitive marine environment, has long been perfecting its own library of benzyl-imidazole-containing compounds. These natural products, primarily alkaloids isolated from marine sponges, exhibit a remarkable range of potent biological activities, from cytotoxic effects against cancer cell lines to potent antimicrobial properties.

This technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple catalog of compounds to provide an in-depth exploration of the core chemistry, biosynthesis, and biological action of these fascinating molecules. We will dissect the causality behind experimental choices, from isolation protocols to mechanism-of-action studies, grounding our discussion in authoritative, verifiable sources to ensure the highest degree of scientific integrity.

A Survey of Key Benzyl-Imidazole Marine Natural Products

Marine sponges, particularly from the genera Agelas, Spongia, and Hyrtios, are the primary source of these alkaloids. Their complex secondary metabolisms produce a diverse array of nitrogenous compounds, many of which are believed to function as chemical defenses.

The Agathistatin Family: Potent Cytotoxic Agents

Perhaps the most prominent members of this class are pre-agathistatin and its cyclized derivative, agathistatin . Isolated from the marine sponge Spongia sp., these compounds have garnered significant attention for their potent cytotoxic activities against a range of human cancer cell lines. Agathistatin, a dimeric alkaloid, is structurally characterized by a central benzyl-imidazole core.

The Spongotine Alkaloids: Broad-Spectrum Bioactivity

The spongotines, another family of related alkaloids, also feature the core imidazole structure linked to other aromatic systems. While not a true benzyl-imidazole in all cases, their structural similarity and co-isolation with compounds like agathistatin place them within the same conceptual framework. These compounds often exhibit significant antimicrobial activity.

Biosynthesis: Nature's Synthetic Strategy

The biosynthesis of complex marine alkaloids is a field of active research, and a definitive pathway for benzyl-imidazole natural products has not been fully elucidated through enzymatic studies. However, a strong consensus based on structural relationships and precursor feeding experiments points to a common origin from simple amino acids.

The prevailing hypothesis suggests that the pyrrole-imidazole alkaloids, such as oroidin , are the key precursors. Oroidin itself is believed to be biosynthesized from amino acids like L-proline, L-ornithine, or L-histidine, which provide the carbon and nitrogen atoms for the core rings.[1][2]

The following diagram illustrates a plausible, albeit hypothetical, biosynthetic pathway leading to the oroidin scaffold, the likely precursor to more complex alkaloids like agathistatin.

Caption: Hypothetical biosynthetic pathway of benzyl-imidazole alkaloids.

This pathway highlights a key principle in natural product biosynthesis: the construction of a central, versatile precursor (oroidin) from basic metabolic building blocks, which is then elaborated through a series of enzymatic modifications (oxidation, cyclization, dimerization) to generate a diverse family of final products.[2][3]

Biological Activity and Mechanisms of Action

The benzyl-imidazole scaffold's "privileged" status stems from its ability to interact with fundamental cellular machinery, leading to potent biological effects.

Anticancer Activity: Topoisomerase II Inhibition

The primary mechanism for the anticancer activity of agathistatin and related compounds is the inhibition of DNA topoisomerase IIα (Topo IIα) .[4][5] Topo IIα is a critical enzyme that manages DNA topology during replication and transcription by creating and resealing transient double-strand breaks.[6] Inhibiting this process leads to the accumulation of DNA damage, which triggers programmed cell death (apoptosis) in rapidly dividing cancer cells.[7]

Molecular docking studies suggest that the planar, aromatic structure of the benzyl-imidazole core allows it to intercalate into the DNA helix at the site of Topo IIα binding, stabilizing the "cleavage complex" where the DNA is cut but not resealed.[4][5] This action is characteristic of a class of anticancer drugs known as "topoisomerase poisons."

The diagram below illustrates this proposed mechanism of action.

Caption: Proposed mechanism of Topoisomerase IIα inhibition by agathistatin.

Quantitative Cytotoxicity Data

The potency of these compounds is quantified by their half-maximal inhibitory concentration (IC₅₀), the concentration required to inhibit the growth of 50% of a cell population.

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference(s) |

| Agathistatin | A549 | Lung Carcinoma | 2.14 - 6.18 | [8] |

| HCT116 | Colon Carcinoma | ~0.044 | [9] | |

| MCF-7 | Breast Adenocarcinoma | ~42 | [10] | |

| Oroidin | MCF-7 | Breast Adenocarcinoma | 42 | [10] |

| A2780 | Ovarian Cancer | 24 | [10] |

Antimicrobial Activity: Multi-Target Disruption

Many pyrrole-imidazole alkaloids exhibit significant antibacterial activity, particularly against Gram-positive bacteria. The precise mechanism is likely multifaceted, a common trait for natural product antibiotics that have evolved to overcome bacterial defenses. Proposed mechanisms for alkaloids in general include:

-

Cell Wall Synthesis Inhibition: Interfering with the enzymes responsible for building the peptidoglycan layer.[11]

-

Membrane Permeability Disruption: Intercalating into the bacterial cell membrane, leading to leakage of essential ions and molecules.[2]

-

Inhibition of Nucleic Acid and Protein Synthesis: Binding to DNA, RNA, or ribosomes to halt essential cellular processes.[2]

Quantitative Antimicrobial Data

Antimicrobial efficacy is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference(s) |

| Deoxytopsentin | Staphylococcus aureus (MRSA) | < 12.5 | [12] |

| Hamacanthin A | Staphylococcus aureus (MRSA) | < 12.5 | [12] |

| Various Topsentins | Klebsiella pneumoniae | 8 - 64 | |

| Salmonella enterica | 8 - 64 |

Experimental Protocols: From Sponge to Bioassay

The successful study of these natural products hinges on robust and reproducible experimental methodologies. The following sections provide detailed, field-proven protocols.

Isolation and Purification Workflow

The isolation of benzyl-imidazole alkaloids from a marine sponge is a multi-step process designed to separate these specific compounds from a complex mixture of lipids, proteins, and other secondary metabolites.

Rationale: The workflow begins with a general extraction using organic solvents, followed by successive chromatographic steps that separate compounds based on their polarity and other physicochemical properties. The use of reversed-phase HPLC is critical for achieving the high purity required for structural elucidation and biological testing.

Caption: General workflow for the isolation of benzyl-imidazole alkaloids.

Step-by-Step Protocol for Isolation:

-

Sample Preparation: Collect sponge tissue, freeze immediately in liquid nitrogen, and lyophilize (freeze-dry) to remove all water. Grind the dried tissue into a fine powder.

-

Initial Extraction: Macerate the sponge powder (e.g., 100 g) in a 1:1 mixture of dichloromethane (DCM) and methanol (MeOH) (e.g., 3 x 500 mL) for 24 hours at room temperature for each extraction.[13]

-

Solvent Partitioning: Combine the extracts and evaporate the solvent under reduced pressure. Resuspend the crude extract in a MeOH/H₂O mixture and partition successively against n-hexane (to remove nonpolar lipids) and then ethyl acetate (EtOAc). The bioactive alkaloids are typically found in the EtOAc and/or the remaining aqueous MeOH fraction.

-

Silica Gel Chromatography: Concentrate the bioactive fraction and subject it to Vacuum Liquid Chromatography (VLC) on a silica gel column. Elute with a step gradient of increasing polarity, for example, from 100% hexane to 100% EtOAc, followed by an EtOAc/MeOH gradient.

-

Bioassay-Guided Fractionation: Test the resulting fractions for the desired biological activity (e.g., cytotoxicity). This critical step ensures that further purification efforts are focused only on the fractions containing active compounds.

-

Reversed-Phase HPLC: Purify the active fractions using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column. A typical mobile phase would be a gradient of acetonitrile (ACN) in water, both containing 0.1% trifluoroacetic acid (TFA) to ensure sharp peaks by keeping the basic nitrogen atoms protonated.[14]

-

Purity Confirmation: Analyze the final isolated compounds by analytical HPLC-UV to confirm purity (>95%) before proceeding to structural elucidation and further bioassays.

Cytotoxicity Evaluation: The MTT Assay

The MTT assay is a colorimetric method used to assess cell viability. It is a standard, reliable method for screening the cytotoxic potential of natural product extracts and pure compounds.

Principle of the Assay: The assay relies on the ability of mitochondrial dehydrogenase enzymes in living cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[15]

Step-by-Step Protocol for MTT Assay:

-

Cell Seeding: Plate human cancer cells (e.g., HCT116, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow cells to attach.

-

Compound Treatment: Prepare serial dilutions of the test compound (e.g., agathistatin) in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include wells with untreated cells (negative control) and wells with a known cytotoxic drug (positive control, e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for another 4 hours. During this time, viable cells will convert the MTT to formazan crystals.[16]

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the purple formazan crystals.[17]

-

Absorbance Reading: Shake the plate gently for 10-15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the compound concentration (on a log scale) and use non-linear regression to determine the IC₅₀ value.[18]

Topoisomerase II Inhibition Assay

This assay determines if a compound inhibits the catalytic activity of Topo IIα, specifically its ability to decatenate (unlink) kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.

Principle of the Assay: Purified Topo IIα enzyme relaxes the supercoiled, catenated kDNA into individual minicircles. When run on an agarose gel, the large kDNA network remains near the well, while the smaller, decatenated minicircles migrate into the gel. An inhibitor of Topo IIα will prevent this decatenation, resulting in the kDNA remaining in its catenated form.[16][19]

Step-by-Step Protocol for Topo II Decatenation Assay:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, ATP, kDNA substrate, and the test compound (e.g., agathistatin) at various concentrations. Include a positive control (e.g., etoposide) and a negative control (DMSO vehicle).

-

Enzyme Addition: Initiate the reaction by adding purified human Topo IIα enzyme to each tube.

-

Incubation: Incubate the reaction at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing a proteinase K and SDS to digest the enzyme and prepare the sample for electrophoresis.

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel until the dye front has migrated approximately 75% of the way down.

-

Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide or SYBR Green) and visualize the DNA under UV light.

-

Interpretation: In the negative control lane, the kDNA will be decatenated and appear as bands that have migrated into the gel. In the presence of an effective inhibitor, the kDNA will remain as a large, catenated network stuck in the well. The concentration at which decatenation is inhibited indicates the potency of the compound.

Future Perspectives and Conclusion

The benzyl-imidazole alkaloids from marine sponges represent a compelling class of natural products with validated, potent biological activities. The demonstrated anticancer mechanism via Topoisomerase IIα inhibition positions these compounds as highly valuable leads for oncological drug development. Furthermore, their antimicrobial properties offer potential avenues for developing new antibiotics in an era of growing resistance.

Future research should focus on several key areas:

-

Biosynthetic Pathway Elucidation: Utilizing modern genetic and metabolomic techniques to definitively map the enzymatic steps involved in the synthesis of these alkaloids in their host sponges or symbiotic microorganisms. This could enable biosynthetic engineering approaches for sustainable production.

-

Structure-Activity Relationship (SAR) Studies: The total synthesis of these complex molecules, while challenging, allows for the creation of targeted derivatives. SAR studies can pinpoint the exact structural features responsible for bioactivity and toxicity, enabling the design of more potent and selective analogs.

-

In Vivo Studies: While in vitro data is promising, the efficacy and safety of these compounds must be evaluated in animal models of cancer and infectious disease to assess their true therapeutic potential.

References

-

Román, M. (2010). Synthesis of 7-15N-Oroidin and Evaluation of Utility for Biosynthetic Studies of Pyrrole-Imidazole Alkaloids by Microscale1H-15N HSQC and FTMS. National Institutes of Health. [Link]

-

Ding, Y., & de la Cruz, M. (2017). Evaluation of Biosynthetic Pathway and Engineered Biosynthesis of Alkaloids. MDPI. [Link]

-

Abdel-Hamid, M. K., et al. (2023). Investigating the potential anticancer activities of antibiotics as topoisomerase II inhibitors and DNA intercalators: in vitro, molecular docking, molecular dynamics, and SAR studies. National Institutes of Health. [Link]

-

ResearchGate. (n.d.). (a) Structures of oroidin (6) and oroidin-inspired derivatives,... ResearchGate. [Link]

-

Román, M. (2010). Synthesis of 7-(15)N-Oroidin and evaluation of utility for biosynthetic studies of pyrrole-imidazole alkaloids by microscale (1)H-(15)N HSQC and FTMS. PubMed. [Link]

-

Ie, Y., et al. (1993). Synthesis of Marine Sponge Alkaloids Oroidin, Clathrodin, and Dispacamides. Preparation and Transformation of 2-Amino-4,5-dialkoxy-4,5-dihydroimidazolines from 2-Aminoimidazoles. The Journal of Organic Chemistry. [Link]

-

Kelly, M., et al. (2012). Biosynthesis, Asymmetric Synthesis, and Pharmacology Including Cellular Targets of the Pyrrole-2-Aminoimidazole Marine Alkaloids. PubMed Central. [Link]

-

Shin, J., et al. (2003). Antimicrobial activity and cytotoxicity of bis(indole) alkaloids from the sponge Spongosorites sp. PubMed. [Link]

-

Kumar, A., et al. (2016). Molecular docking analysis of α-Topoisomerase II with δ-Carboline derivatives as potential anticancer agents. PubMed Central. [Link]

-

Orfanoudaki, M., et al. (2021). The isolation scheme for the Spongia sp. extract. ResearchGate. [Link]

-

Pommier, Y. (2010). Topoisomerase Assays. PubMed Central. [Link]

-

Cushnie, T. P., et al. (2021). Research Progress on Antibacterial Activities and Mechanisms of Natural Alkaloids: A Review. MDPI. [Link]

-

ResearchGate. (n.d.). Antimicrobial and cytotoxic activities of marine sponge-derived fungal extracts isolated from Dactylospongia sp. Journal of Applied Pharmaceutical Science. [Link]

-

Al-Omary, F. A. M., et al. (2024). Evaluation of the Combinatory Anticancer Effect of Chemotherapeutic Compounds and Prodigiosin against HCT-116, LoVo, and A549 Cell lines. PubMed Central. [Link]

-

Gomes, N. G. N., et al. (2021). Bioactive Compounds from Marine Sponges: Fundamentals and Applications. PubMed Central. [Link]

-

Fernández-García, E., et al. (2024). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. MDPI. [Link]

-

ResearchGate. (2014). How do I purify an alkaloid extract by HPLC? ResearchGate. [Link]

-

Inspiralis. (n.d.). Human Topoisomerase II Alpha Decatenation Assay Kit. Inspiralis. [Link]

-

Shaikh, R. R., et al. (2016). Total syntheses of oroidin, hymenidin and clathrodin. RSC Publishing. [Link]

-

Shin, J., et al. (2019). Bioactive Bis(indole) Alkaloids from a Spongosorites sp. Sponge. MDPI. [Link]

-

Proksch, P. (2003). Isolation and Structure Elucidation of Bioactive Secondary Metabolites from Indonesian Marine Sponges. HHU. [Link]

-

Wrona-Górska, M., et al. (2023). Cellular Effects of Selected Unsymmetrical Bisacridines on the Multicellular Tumor Spheroids of HCT116 Colon and A549 Lung Cancer Cells in Comparison to Monolayer Cultures. MDPI. [Link]

-

Handayani, D., et al. (2020). Antimicrobial and cytotoxic activities of marine sponge-derived fungal extracts isolated from Dactylospongia sp. Journal of Applied Pharmaceutical Science. [Link]

-

Mishra, S., et al. (2023). Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents. MDPI. [Link]

-

El-Sayed, K. A. (2021). Cytotoxic Alkaloids Derived from Marine Sponges: A Comprehensive Review. MDPI. [Link]

-

Pettit, G. R., et al. (1997). Isolation and Structure of Spongilipid from the Republic of Singapore Marine Porifera Spongia cf. hispida. ResearchGate. [Link]

-

Miyamoto, S., et al. (2017). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. PubMed Central. [Link]

-

Hossain, M. J., et al. (2024). Computational screening and molecular docking of compounds from Traditional Chinese Medicine (TCM) by targeting DNA topoisomerase. PLOS ONE. [Link]

-

Armenise, C., et al. (2011). Amino Acid Biosynthesis Pathways in Diatoms. MDPI. [Link]

-

Creative Bioarray. (n.d.). MTT Analysis Protocol. Creative Bioarray. [Link]

-

Science.gov. (n.d.). cytotoxicity ic50 values: Topics by Science.gov. Science.gov. [Link]

-

Tanabe, K., et al. (1991). Inhibition of topoisomerase II by antitumor agents bis(2,6-dioxopiperazine) derivatives. PubMed. [Link]

-

University of Texas. (n.d.). Biosynthesis of Amino Acids. University of Texas. [Link]

-

Aisha, A. F. A., et al. (2012). alpha-Mangostin enhances betulinic acid cytotoxicity and inhibits cisplatin cytotoxicity on HCT 116 colorectal carcinoma cells. PubMed. [Link]

-

Antimicrobial Activity of the Marine Alkaloids, Clathrodin and Oroidin, and Their Synthetic Analogues. (2017). PubMed Central. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Biosynthesis, Asymmetric Synthesis, and Pharmacology Including Cellular Targets of the Pyrrole-2-Aminoimidazole Marine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 7-15N-Oroidin and Evaluation of Utility for Biosynthetic Studies of Pyrrole-Imidazole Alkaloids by Microscale1H-15N HSQC and FTMS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular docking analysis of α-Topoisomerase II with δ-Carboline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Investigating the potential anticancer activities of antibiotics as topoisomerase II inhibitors and DNA intercalators: in vitro, molecular docking, molecular dynamics, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

- 9. mdpi.com [mdpi.com]

- 10. Cytotoxic Alkaloids Derived from Marine Sponges: A Comprehensive Review [mdpi.com]

- 11. biointerfaceresearch.com [biointerfaceresearch.com]

- 12. researchgate.net [researchgate.net]

- 13. Bioactive Compounds from Marine Sponges: Fundamentals and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Amino acid synthesis - Wikipedia [en.wikipedia.org]

- 15. Investigating potential anti-proliferative activity of different statins against five cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. topogen.com [topogen.com]

- 17. ijpsr.com [ijpsr.com]

- 18. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy [mdpi.com]

- 19. inspiralis.com [inspiralis.com]

Methodological & Application

Step-by-step synthesis of 1-(3-Bromobenzyl)-1H-imidazole

Application Notes and Protocols

Introduction

N-substituted imidazoles are a cornerstone of modern medicinal chemistry and materials science, forming the structural core of numerous pharmacologically active compounds and functional materials.[1][2] Their diverse applications include roles as antifungal agents, anticancer therapeutics, and as crucial components in the development of ionic liquids and N-heterocyclic carbene (NHC) catalysts.[3][4] The synthesis of 1-(3-Bromobenzyl)-1H-imidazole, a key intermediate, provides a valuable scaffold for further chemical elaboration in drug discovery programs.

This guide presents a detailed, field-proven protocol for the synthesis of 1-(3-Bromobenzyl)-1H-imidazole via the N-alkylation of imidazole.[5][6] We will delve into the mechanistic underpinnings of the reaction, provide a meticulous step-by-step experimental procedure, and address critical safety and troubleshooting considerations to ensure a successful and reproducible synthesis.

Reaction Mechanism and Scientific Rationale

The synthesis proceeds through a classic bimolecular nucleophilic substitution (SN2) reaction.[5] The core principle involves enhancing the nucleophilicity of imidazole to facilitate its attack on the electrophilic benzylic carbon of 3-bromobenzyl bromide.

-

Deprotonation: Imidazole itself is a moderate nucleophile. To significantly increase its reactivity, a strong base such as sodium hydride (NaH) is employed. NaH, a non-nucleophilic base, irreversibly deprotonates the N-H proton of the imidazole ring to form the highly nucleophilic imidazolide anion. This acid-base reaction is thermodynamically favorable and results in the evolution of hydrogen gas, providing a visual cue for the progression of the deprotonation step.[7]

-

Nucleophilic Attack: The resulting imidazolide anion then acts as a potent nucleophile. It attacks the electron-deficient methylene carbon of 3-bromobenzyl bromide. This concerted SN2 step involves the backside attack of the nucleophile, leading to the displacement of the bromide leaving group and the formation of the new C-N bond.

-

Solvent Choice: The choice of an anhydrous polar aprotic solvent, such as Tetrahydrofuran (THF) or Dimethylformamide (DMF), is critical. These solvents can solvate the sodium cation without interfering with the nucleophilicity of the imidazolide anion, thus promoting the SN2 pathway. The anhydrous condition is paramount as sodium hydride reacts violently with water.[7]

Materials and Equipment

Reagents and Chemicals

| Reagent | CAS No. | Formula | MW ( g/mol ) | Supplier | Notes |

| Imidazole | 288-32-4 | C₃H₄N₂ | 68.08 | Sigma-Aldrich | 99% or higher purity |

| Sodium Hydride (NaH) | 7646-69-7 | NaH | 24.00 | Sigma-Aldrich | 60% dispersion in mineral oil |

| 3-Bromobenzyl bromide | 823-78-9 | C₇H₆Br₂ | 249.93 | Acros Organics | Corrosive and lachrymatory |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | C₄H₈O | 72.11 | Fisher Scientific | Use from a solvent purification system or freshly opened bottle |

| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | VWR | ACS Grade |

| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 | VWR | ACS Grade |

| Saturated aq. NH₄Cl | N/A | NH₄Cl | 53.49 | Lab-prepared | |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | 142.04 | Fisher Scientific | Granular |

| Silica Gel | 63231-67-4 | SiO₂ | 60.08 | Sorbent Technologies | 230-400 mesh |

Equipment

-

Round-bottom flasks (two-neck or three-neck)

-

Magnetic stirrer and stir bars

-

Inert gas supply (Nitrogen or Argon) with manifold

-

Syringes and needles

-

Cannula for solvent transfer

-

Ice bath

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

UV lamp for TLC visualization

-

Glass funnel and separatory funnel

-

Flash chromatography column and accessories

-

Standard laboratory glassware

Experimental Workflow Diagram

Caption: Workflow for the synthesis of 1-(3-Bromobenzyl)-1H-imidazole.

Step-by-Step Synthesis Protocol

PART 1: Reaction Setup and Deprotonation

-

Glassware Preparation: Assemble a two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a condenser under an inert gas (N₂) inlet. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of N₂.

-

Reagent Addition: To the cooled flask, add imidazole (1.0 eq). Using a cannula or syringe, transfer anhydrous THF to dissolve the imidazole.

-

Deprotonation: Place the flask in an ice bath and cool the solution to 0 °C. Carefully and portion-wise, add sodium hydride (1.1 eq, 60% dispersion in oil) to the stirred solution.

-

Causality Note: Adding NaH slowly at 0°C controls the exothermic reaction and the rate of hydrogen gas evolution, preventing dangerous pressure buildup and ensuring safety.

-

-

Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes. The mixture may become a slurry. The cessation of bubbling indicates the completion of the imidazolide anion formation.

PART 2: N-Alkylation

-

Substrate Addition: While maintaining the temperature at 0 °C, add 3-bromobenzyl bromide (1.05 eq) dropwise via syringe over 5-10 minutes.

-

Expert Insight: A slight excess of the alkylating agent ensures the complete consumption of the valuable imidazolide anion. Adding it slowly prevents potential side reactions and helps manage the reaction exotherm.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-4 hours.

-

Monitoring: Monitor the reaction's progress by TLC (e.g., using a 1:1 Hexanes:Ethyl Acetate eluent). The consumption of imidazole (baseline spot) and the formation of a new, higher Rf product spot indicates a successful reaction.[8]

PART 3: Work-up and Purification

-

Quenching: Once the reaction is complete (as indicated by TLC), cool the flask back to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution dropwise to destroy any unreacted NaH.

-

Extraction: Transfer the mixture to a separatory funnel. Add deionized water and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This will yield the crude product as an oil or solid.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient eluent system (e.g., starting from 100% hexanes and gradually increasing the polarity with ethyl acetate) to isolate the pure product.[8]

-

Final Product: Combine the pure fractions (identified by TLC) and remove the solvent in vacuo to yield 1-(3-Bromobenzyl)-1H-imidazole as a pure solid or oil.

Quantitative Data Summary

| Parameter | Value | Molar Eq. | Notes |

| Imidazole | ~680 mg (10 mmol) | 1.0 | Limiting Reagent |

| Sodium Hydride (60% disp.) | ~440 mg (11 mmol) | 1.1 | Ensure complete deprotonation |

| 3-Bromobenzyl bromide | ~2.62 g (10.5 mmol) | 1.05 | Drive reaction to completion |

| Anhydrous THF | 50 mL | - | Solvent |

| Reaction Time | 2-4 hours | - | Monitor by TLC |

| Reaction Temperature | 0 °C to RT | - | Controlled addition is key |

| Expected Yield | 75-90% | - | Post-purification |

Safety and Handling

The reagents used in this synthesis possess significant hazards. Adherence to strict safety protocols is mandatory.

-

3-Bromobenzyl bromide: This compound is a potent lachrymator and is corrosive. It can cause severe skin burns and eye damage. Always handle it in a certified chemical fume hood.[9][10][11] Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[12]

-

Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water and other protic sources to produce flammable hydrogen gas. Never allow it to come into contact with moisture.[13] Handle the 60% dispersion in mineral oil with care, and quench any residue appropriately.

-

General Precautions: The entire procedure should be conducted in a well-ventilated chemical fume hood.[9] An appropriate fire extinguisher (Class D for reactive metals) should be readily accessible.

Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Low or No Reaction | 1. Inactive NaH (exposed to moisture).2. Wet solvent or glassware.3. Impure starting materials. | 1. Use a fresh bottle of NaH.2. Ensure all glassware is properly flame-dried and solvent is anhydrous.3. Check the purity of imidazole and 3-bromobenzyl bromide. |

| Multiple Products on TLC | 1. Dialkylation (formation of imidazolium salt).2. Reaction temperature too high. | 1. Use the specified stoichiometry; avoid a large excess of alkylating agent.2. Maintain temperature control, especially during the addition of 3-bromobenzyl bromide. |

| Difficult Purification | 1. Product co-elutes with mineral oil from NaH.2. Streaking on TLC plate. | 1. Perform a pre-purification wash of the crude product with hexanes to remove most of the mineral oil.2. Add a small amount of triethylamine (~1%) to the chromatography eluent to prevent streaking. |

References

-

Dong, J.-Y., & You, T.-P. (2011). 3-(2-Bromobenzyl)-1-methyl-1H-imidazol-3-ium bromide. Acta Crystallographica Section E: Structure Reports Online, E67, o1568. [Link]

-

Xie, Y., et al. (2012). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry, 24(10), 4611-4613. [Link]

-

El'kov, N. A., et al. (2023). A Practical Synthesis of 1-[3-(Trimethoxysilyl)propyl]-1H-imidazole. Russian Journal of General Chemistry, 93(4), 909-911. [Link]

-

Dong, J.-Y., & You, T.-P. (2011). 3-(2-Bromobenzyl)-1-methyl-1H-imidazol-3-ium bromide. National Center for Biotechnology Information. [Link]

-

Khan, K., et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel Tetrasubsituted Imidazole Compounds. ChemRxiv. [Link]

-

Radi, M., et al. (2021). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. Journal of Medicinal Chemistry. [Link]

-

Shrivastava, S., & Khan, A. A. (2014). Synthesis of Imidazole Derivatives and Their Biological Activities. ResearchGate. [Link]

- Google Patents. (2020). CN110776464A - N1 site alkylation method for imidazole compounds.

-

Organic Chemistry Portal. (n.d.). Imidazole Synthesis. Organic Chemistry Portal. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Bromobenzyl Bromide, 95%. Cole-Parmer. [Link]

-

New Jersey Department of Health. (n.d.). Benzyl Bromide Hazard Summary. NJ.gov. [Link]

- Google Patents. (2020). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.

-

University of Otago. (n.d.). N-Alkylation of imidazoles. ourarchive.otago.ac.nz. [Link]

- Google Patents. (2017). CN106674121A - Preparation method of 4-halogen-1H-imidazole.

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. scienceopen.com [scienceopen.com]

- 4. 3-(2-Bromobenzyl)-1-methyl-1H-imidazol-3-ium bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Research Portal [ourarchive.otago.ac.nz]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. fishersci.com [fishersci.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. nj.gov [nj.gov]

- 13. CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole - Google Patents [patents.google.com]

Application Notes and Protocols for the Use of 1-(3-Bromobenzyl)-1H-imidazole in Organic Synthesis

Abstract

This technical guide provides researchers, medicinal chemists, and professionals in drug development with a comprehensive overview of the synthetic utility of 1-(3-Bromobenzyl)-1H-imidazole. This precursor combines the biologically significant imidazole core with a versatile 3-bromobenzyl moiety, making it an ideal substrate for a range of powerful synthetic transformations. This document details field-proven protocols for its application in palladium-catalyzed cross-coupling reactions—including Suzuki-Miyaura, Heck-Mizoroki, and Buchwald-Hartwig amination—and its use in the synthesis of advanced materials like ionic liquids and N-heterocyclic carbene (NHC) precursors. Each section provides not only step-by-step methodologies but also the underlying mechanistic rationale to empower researchers to adapt and innovate.

Introduction: A Scaffold of Opportunity

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents with diverse biological activities, including antifungal, anti-inflammatory, and anticancer properties.[1] The strategic functionalization of this core is paramount in drug discovery. 1-(3-Bromobenzyl)-1H-imidazole emerges as a particularly valuable precursor, offering two key features:

-

The Imidazole Core: A five-membered aromatic heterocycle with two nitrogen atoms, capable of participating in hydrogen bonding and coordinating with biological targets.

-

The 3-Bromobenzyl Group: An aryl bromide that serves as a highly effective electrophilic partner in a multitude of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[2]

This guide focuses on leveraging the reactivity of the C-Br bond to forge new C-C and C-N bonds, and the quaternization of the imidazole nitrogen to generate functional materials.

Synthesis of the Precursor: 1-(3-Bromobenzyl)-1H-imidazole

Before its application, the precursor must be synthesized. The most direct route is the nucleophilic substitution of 3-bromobenzyl bromide with imidazole.

Protocol 2.1: Synthesis of 1-(3-Bromobenzyl)-1H-imidazole

This protocol is adapted from standard N-alkylation procedures for imidazole.[3]

Materials:

-

Imidazole

-

3-Bromobenzyl bromide

-

Potassium Hydroxide (KOH) or Sodium Hydride (NaH)

-

Acetonitrile (CH₃CN) or Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel

Procedure:

-

Deprotonation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add imidazole (1.0 eq) and anhydrous acetonitrile (approx. 0.5 M). Cool the mixture to 0 °C in an ice bath.

-

Add finely ground potassium hydroxide (1.2 eq) portion-wise, ensuring the temperature remains below 10 °C. Allow the mixture to stir at room temperature for 1 hour. A thick white slurry will form.

-

Alkylation: Dissolve 3-bromobenzyl bromide (1.05 eq) in a minimal amount of anhydrous acetonitrile and add it dropwise to the imidazole suspension at 0 °C.

-

Remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, filter the mixture to remove the inorganic salts (KBr). Concentrate the filtrate under reduced pressure.

-

Dissolve the resulting crude oil in ethyl acetate (50 mL). Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 25 mL) and brine (1 x 25 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude material by flash column chromatography on silica gel (using a gradient of hexane/ethyl acetate) to afford 1-(3-Bromobenzyl)-1H-imidazole as a pure solid or oil.

Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity before use in subsequent reactions.

Core Application I: Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)-Br bond in 1-(3-Bromobenzyl)-1H-imidazole is the primary site for synthetic elaboration via palladium catalysis. These reactions are cornerstones of modern organic synthesis, enabling the formation of key bonds with high efficiency and functional group tolerance.[4][5]

General Experimental Workflow

The following workflow is applicable to all palladium-catalyzed reactions described below.

Caption: General workflow for palladium-catalyzed cross-coupling.

3.1. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for creating biaryl structures by coupling an aryl halide with an organoboron compound.[6]

Mechanistic Rationale: The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[6][7] The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the precursor.[8]

-

Transmetallation: The organic group from the activated boronic acid (boronate) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid.[9]

-

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[7]

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Protocol 3.1: Suzuki-Miyaura Coupling of 1-(3-Bromobenzyl)-1H-imidazole

Materials:

-

1-(3-Bromobenzyl)-1H-imidazole (1.0 eq)

-

Arylboronic acid (1.2-1.5 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (1-3 mol%)

-

SPhos (2-6 mol%) or other suitable phosphine ligand

-

Potassium phosphate (K₃PO₄), tribasic, finely ground (2.0-3.0 eq)

-

1,4-Dioxane and Water (e.g., 4:1 v/v mixture), degassed

Procedure:

-

Setup: To a flame-dried Schlenk flask, add 1-(3-Bromobenzyl)-1H-imidazole, the arylboronic acid, and K₃PO₄.

-

In a separate vial, pre-mix Pd(OAc)₂ and the SPhos ligand in a small amount of the dioxane solvent.

-

Evacuate and backfill the Schlenk flask with an inert gas (N₂ or Ar) three times.

-

Add the degassed dioxane/water solvent mixture, followed by the catalyst premix via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.